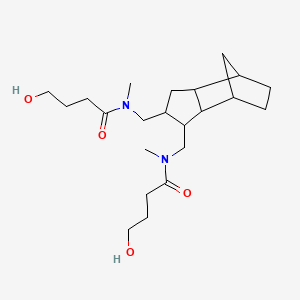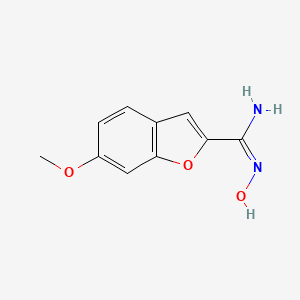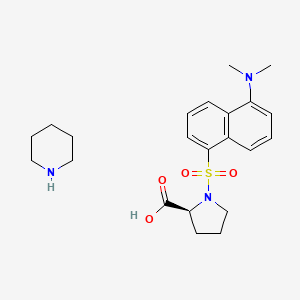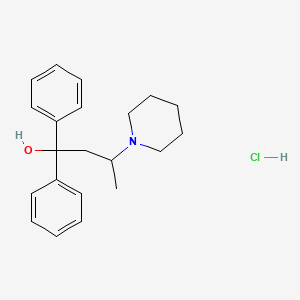
Diphenylpiperidinobutanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylpiperidinobutanol hydrochloride, also known as aspaminol hydrochloride, is a compound with the molecular formula C21H27NO.ClH. It is a nonspecific smooth muscle relaxant that inhibits calcium uptake, making it useful in various pharmacological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenylpiperidinobutanol hydrochloride involves the reaction of piperidine with diphenylbutanol under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylpiperidinobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diphenylpiperidinobutanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to calcium ion uptake and smooth muscle relaxation.
Medicine: It is investigated for its potential therapeutic effects in conditions involving smooth muscle spasms and other related disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of diphenylpiperidinobutanol hydrochloride involves its interaction with calcium ions. The compound inhibits calcium uptake by binding to calcium ions at the binding sites on the surface of smooth muscle cells, thereby decreasing the supply of calcium ions to the contractile elements. This results in the relaxation of smooth muscle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to diphenylpiperidinobutanol hydrochloride include:
Diphenylpyraline: An antihistamine that competes with histamine for H1-receptor sites.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in the treatment of depression.
Nalbuphine: An opioid analgesic that interacts with opiate receptor sites in the central nervous system.
Uniqueness
This compound is unique due to its specific mechanism of action involving calcium ion uptake inhibition, which distinguishes it from other compounds with similar pharmacological effects .
Propriétés
Numéro CAS |
55701-20-7 |
|---|---|
Formule moléculaire |
C21H28ClNO |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
1,1-diphenyl-3-piperidin-1-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3;1H |
Clé InChI |
YFROVFWOPWMFRE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)


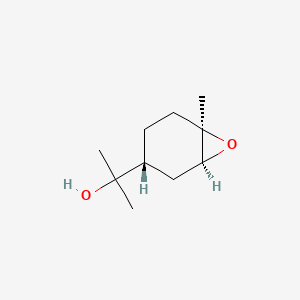
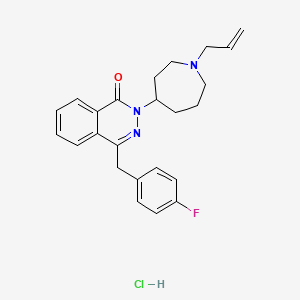
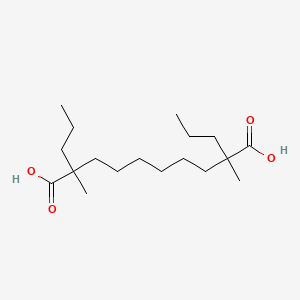

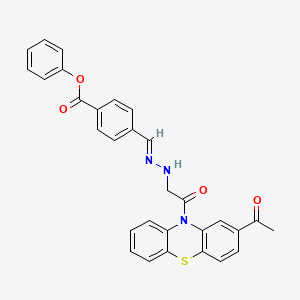
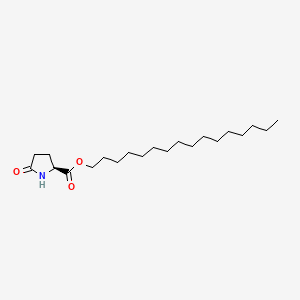
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
